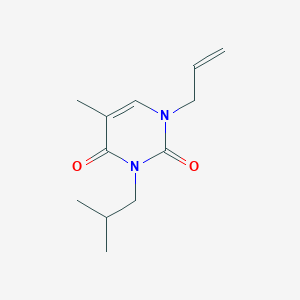

![molecular formula C22H24N4O B5548912 1-{[3-(4-联苯基)-1H-吡唑-4-基]甲基}-2-哌啶甲酰胺](/img/structure/B5548912.png)

1-{[3-(4-联苯基)-1H-吡唑-4-基]甲基}-2-哌啶甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of pyrazole derivatives, including structures similar to "1-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-2-piperidinecarboxamide," involves multiple steps that can include nucleophilic substitution, hydrogenation, and halogenation. A method detailed in the literature involves the nucleophilic aromatic substitution of halo-pyridines with pyrazoles, followed by the reduction of the pyridine moiety and subsequent functional group modifications (Fussell et al., 2012).

Molecular Structure Analysis

Molecular structure investigations of pyrazole and piperidine derivatives have been conducted using X-ray crystallography, Hirshfeld, and density functional theory (DFT) calculations. These studies reveal insights into the intermolecular interactions and molecular packing within crystals, highlighting the importance of hydrogen bonding and dipole interactions in determining the stability and reactivity of such compounds (Shawish et al., 2021).

Chemical Reactions and Properties

Pyrazole derivatives are known for their ability to undergo various chemical reactions, including nucleophilic substitution, cyclization, and conjugation with other pharmacophores, leading to a wide range of biological activities. The functional groups present in these compounds, such as the piperidine moiety and the carboxamide linkage, play crucial roles in their chemical behavior and interaction with biological targets (Karthikeyan et al., 2014).

Physical Properties Analysis

The physical properties of pyrazole and piperidine derivatives, including "1-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-2-piperidinecarboxamide," are determined by their molecular structure. These properties can include melting points, boiling points, solubility in various solvents, and crystalline forms. Such characteristics are essential for understanding the compound's stability, formulation potential, and application in different fields (Kumara et al., 2018).

Chemical Properties Analysis

The chemical properties of these compounds, particularly their reactivity and interaction with biological systems, are influenced by the presence of the pyrazole core and the piperidine ring. These features contribute to the compound's ability to bind to specific receptors, inhibit enzymes, or modulate other biological pathways. Research into these interactions provides valuable insights into the potential therapeutic uses of these compounds (Hurst et al., 2002).

科学研究应用

吡唑衍生物的构效关系

Lan 等人(1999 年)的一项研究探讨了吡唑衍生物作为大麻素受体拮抗剂的构效关系。这项研究确定了有效且选择性脑大麻素 CB1 受体拮抗活性的结构要求,强调了吡唑环上特定取代基对结合亲和力和选择性的重要性。该研究为开发可拮抗大麻素作用的化合物提供了基础,可能在需要调节大麻素系统的疾病中提供治疗益处 (Lan 等人,1999 年)。

与 CB1 大麻素受体的分子相互作用

Shim 等人(2002 年)进一步深入了解了此类化合物与 CB1 大麻素受体的分子相互作用。他们的研究涉及计算分析和受体结合研究,以阐明吡唑衍生物在大麻素受体上的构象和相互作用,从而更深入地了解这些化合物如何充当有效的大麻素受体拮抗剂。这项研究支持开发新的药理学工具来研究大麻素系统及其在各种生理过程中的作用 (Shim 等人,2002 年)。

Aurora 激酶抑制

在癌症研究方面,“1-{[3-(4-联苯基)-1H-吡唑-4-基]甲基}-2-哌啶甲酰胺”的衍生物已被研究其作为 Aurora 激酶抑制剂的潜力。Aurora 激酶在细胞分裂中起着至关重要的作用,抑制它们可以为癌症治疗提供治疗策略。一项研究表明,某些吡唑-哌啶衍生物可以抑制 Aurora A 激酶,为开发新型抗癌剂提供了一条潜在途径 (亨利、詹姆斯,2006 年)。

甘氨酸转运蛋白 1 抑制

Yamamoto 等人(2016 年)发现了一种化合物作为一种有效且可口服的甘氨酸转运蛋白 1 (GlyT1) 抑制剂。GlyT1 在调节中枢神经系统中的甘氨酸水平方面发挥着重要作用,其抑制具有治疗精神分裂症和认知障碍的治疗潜力。这项研究突出了吡唑-哌啶衍生物在靶向各种神经递质系统方面的多功能性 (Yamamoto 等人,2016 年)。

属性

IUPAC Name |

1-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]piperidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O/c23-22(27)20-8-4-5-13-26(20)15-19-14-24-25-21(19)18-11-9-17(10-12-18)16-6-2-1-3-7-16/h1-3,6-7,9-12,14,20H,4-5,8,13,15H2,(H2,23,27)(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSCCTRMJUNRADE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)C(=O)N)CC2=C(NN=C2)C3=CC=C(C=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]piperidine-2-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,4-dichloro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B5548834.png)

![N'-[(4-tert-butylphenoxy)acetyl]-4-methylbenzohydrazide](/img/structure/B5548841.png)

![2-[(3-chlorobenzyl)thio]-5,6-dimethyl-1H-benzimidazole](/img/structure/B5548843.png)

![1-[(4-methoxyphenyl)sulfonyl]indoline](/img/structure/B5548856.png)

![N-[(3S*,4R*)-1-(2-fluorobenzoyl)-4-(4-methylphenyl)-3-pyrrolidinyl]cyclopropanecarboxamide](/img/structure/B5548863.png)

![2-[8-(1-azepanyl)-3-methyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl]acetamide](/img/structure/B5548898.png)

![8-{[1-(3-chlorophenyl)-1H-pyrazol-4-yl]methyl}-2-ethyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5548899.png)

![2-{[4-ethyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5548904.png)

![N-[4-(2-chloro-4-nitrophenoxy)phenyl]acetamide](/img/structure/B5548906.png)

![N-[2-(benzylthio)ethyl]-5-cyclopropyl-1,3,4-oxadiazol-2-amine](/img/structure/B5548911.png)

![1-(6-{3-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}pyridin-3-yl)ethanone](/img/structure/B5548928.png)